molecular formula C7H7NO2 B011355 2,3-Dihydrofuro[2,3-c]pyridin-3-ol CAS No. 106531-53-7

2,3-Dihydrofuro[2,3-c]pyridin-3-ol

Cat. No.: B011355
CAS No.: 106531-53-7
M. Wt: 137.14 g/mol
InChI Key: PPTDIKMUCVBKQJ-UHFFFAOYSA-N
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Description

2,3-Dihydrofuro[2,3-c]pyridin-3-ol is a heterocyclic compound with the molecular formula C7H7NO2 It is characterized by a fused ring system consisting of a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2,3-Dihydrofuro[2,3-c]pyridin-3-ol involves the base-catalyzed cascade reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines. This reaction is typically catalyzed by potassium hydroxide (KOH) and proceeds under moderate to good yields . The reaction conditions generally involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring the availability of starting materials on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrofuro[2,3-c]pyridin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,3-Dihydrofuro[2,3-c]pyridin-3-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrofuro[2,3-b]pyridine: This compound has a similar fused ring system but differs in the position of the furan and pyridine rings.

    2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine: Another related compound with a pyrrole ring instead of a furan ring.

Uniqueness

2,3-Dihydrofuro[2,3-c]pyridin-3-ol is unique due to its specific ring fusion and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dihydrofuro[2,3-c]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-6-4-10-7-3-8-2-1-5(6)7/h1-3,6,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTDIKMUCVBKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618153
Record name 2,3-Dihydrofuro[2,3-c]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106531-53-7
Record name 2,3-Dihydrofuro[2,3-c]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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